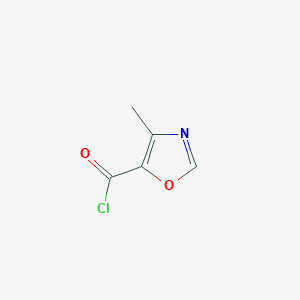

4-Methyloxazole-5-carbonyl chloride

Description

BenchChem offers high-quality 4-Methyloxazole-5-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyloxazole-5-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-oxazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKNOSGIABPXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383589 | |

| Record name | 4-Methyloxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62348-24-7 | |

| Record name | 4-Methyloxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyloxazole-5-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 4-methyloxazole-5-carbonyl chloride, a crucial building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the practical and theoretical aspects of the synthesis, emphasizing not just the procedural steps but the underlying chemical principles that govern the selection of reagents and conditions.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent component for interacting with biological targets such as enzymes and receptors.[2] Derivatives of oxazoles and their isomers, isoxazoles, have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them highly attractive for drug discovery programs.[1][3] 4-Methyloxazole-5-carbonyl chloride, as a reactive acyl chloride, serves as a key intermediate for the introduction of the 4-methyloxazole-5-carboxamide moiety into more complex molecules, enabling the exploration of new chemical space in the quest for novel therapeutics.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 4-methyloxazole-5-carbonyl chloride is most effectively approached in two main stages, starting from commercially available precursors. This strategy ensures a high purity of the final product and allows for straightforward purification at each step.

-

Stage 1: Synthesis of 4-Methyloxazole-5-carboxylic Acid. This stage involves the formation of the oxazole ring and subsequent hydrolysis of an ester intermediate to the desired carboxylic acid.

-

Stage 2: Conversion of the Carboxylic Acid to the Acyl Chloride. This final step employs a chlorinating agent to transform the carboxylic acid into the more reactive 4-methyloxazole-5-carbonyl chloride.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for 4-methyloxazole-5-carbonyl chloride.

Stage 1: Synthesis of 4-Methyloxazole-5-carboxylic Acid

The precursor carboxylic acid can be synthesized from its corresponding ethyl ester, ethyl 4-methyloxazole-5-carboxylate.

Protocol 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate

This protocol is adapted from a patented procedure for the synthesis of 4-methyloxazole-5-carboxylic esters.[4]

Reaction:

-

Ethyl α-chloroacetoacetate + Formamide → Ethyl 4-methyloxazole-5-carboxylate

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl α-chloroacetoacetate and a molar excess of formamide (e.g., 1:3 molar ratio).

-

Heat the reaction mixture with stirring to 120-150°C for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add an ice-cold aqueous solution of a weak base, such as potassium carbonate, to neutralize the hydrochloric acid formed during the reaction.

-

Extract the aqueous mixture with a suitable organic solvent, such as benzene or methylene chloride.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield ethyl 4-methyloxazole-5-carboxylate.[4]

Protocol 2: Hydrolysis of Ethyl 4-methyloxazole-5-carboxylate

The hydrolysis of the ester to the carboxylic acid can be achieved under either acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

-

Dissolve ethyl 4-methyloxazole-5-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath.

-

Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution reaches approximately 2.

-

The precipitated 4-methyloxazole-5-carboxylic acid is then collected by filtration.

-

Wash the solid with a small amount of cold water and dry under vacuum.

Experimental Protocol (Acidic Hydrolysis):

An analogous procedure for a similar isoxazole compound suggests that acidic hydrolysis is also effective.[5]

-

To the ethyl 4-methyloxazole-5-carboxylate, add a strong acid solution (e.g., 60% aqueous sulfuric acid).

-

Heat the mixture to approximately 85°C. If the alcohol byproduct has a lower boiling point, it can be continuously removed by distillation to drive the reaction to completion.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture in a refrigerator to precipitate the carboxylic acid.

-

Filter the solid and recrystallize from a suitable solvent system (e.g., a mixture of acetic acid and toluene) to obtain the pure 4-methyloxazole-5-carboxylic acid.[5]

Stage 2: Synthesis of 4-Methyloxazole-5-carbonyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a critical step. Two common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Method A: Chlorination using Thionyl Chloride

Thionyl chloride is a widely used reagent for this conversion due to the convenient removal of byproducts.[6][7] The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture.[7]

Reaction Mechanism:

The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and a proton to form a chlorosulfite intermediate. The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl.

Caption: Simplified mechanism of acyl chloride formation using thionyl chloride.

Experimental Protocol:

This protocol is based on a similar procedure for the synthesis of 4-methylthiazole-5-carboxylic acid chloride.[8]

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 4-methyloxazole-5-carboxylic acid.

-

Carefully add an excess of thionyl chloride (e.g., 5-10 molar equivalents). The reaction can be performed neat or in an inert solvent like toluene.[5]

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood.

-

After the reaction is complete (as indicated by the cessation of gas evolution), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.[8]

-

The resulting crude 4-methyloxazole-5-carbonyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation.

Method B: Chlorination using Oxalyl Chloride and Catalytic DMF

Oxalyl chloride is another excellent reagent for this transformation, often providing milder reaction conditions.[6] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

Reaction Mechanism:

The mechanism with oxalyl chloride and catalytic DMF involves the formation of a Vilsmeier reagent from the reaction of oxalyl chloride and DMF. This Vilsmeier reagent is a highly reactive species that activates the carboxylic acid. The activated intermediate then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with the regeneration of the DMF catalyst and the evolution of carbon dioxide and carbon monoxide gases.[9]

Caption: Simplified mechanism of acyl chloride formation using oxalyl chloride and catalytic DMF.

Experimental Protocol:

-

To a solution of 4-methyloxazole-5-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture in an ice bath.

-

Slowly add a slight molar excess of oxalyl chloride (e.g., 1.1-1.5 equivalents) dropwise. Vigorous gas evolution (CO and CO₂) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

-

The solvent and any remaining volatile byproducts are removed under reduced pressure to yield the crude 4-methyloxazole-5-carbonyl chloride.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Ethyl 4-methyloxazole-5-carboxylate | C₇H₉NO₃ | 155.15 | Solid or oil |

| 4-Methyloxazole-5-carboxylic acid | C₅H₅NO₃ | 127.10 | Solid |

| 4-Methyloxazole-5-carbonyl chloride | C₅H₄ClNO₂ | 145.54 | Liquid (est.) |

Conclusion

The synthesis of 4-methyloxazole-5-carbonyl chloride is a readily achievable process for researchers in organic and medicinal chemistry. By following a two-stage approach involving the synthesis and subsequent chlorination of 4-methyloxazole-5-carboxylic acid, this valuable synthetic intermediate can be obtained in good yield and purity. The choice between thionyl chloride and oxalyl chloride for the final chlorination step will depend on the specific requirements of the subsequent reactions and the scale of the synthesis. Careful attention to anhydrous conditions and appropriate handling of corrosive reagents are paramount for a successful outcome. This guide provides the necessary procedural and theoretical foundation for the confident and safe execution of this synthesis in a research setting.

References

-

ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Gao, F., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 16(8), 6596-6603. Retrieved from [Link]

-

Reagent Guide. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 2-arylindole-4-carboxylic amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Organic Syntheses. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. 53, 59. Retrieved from [Link]

- Google Patents. (1970). Production of 4-methyloxazole-5-carboxylic esters. US3538110A.

-

Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435. Retrieved from [Link]

-

Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved from [Link]

-

Al-Mulla, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]

- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. US20030139606A1.

-

Arkivoc. (2002). Inter- and intramolecular Diels-Alder/retro-Diels-Alder reactions of 4-silylated oxazoles. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methyloxazole-5-carboxylate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

Khodja, A. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2021). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

-

Mourad, A. K., & Czekelius, C. (n.d.). The synthesis of esters from carboxylic acids and their derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

- Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.

-

ResearchGate. (n.d.). DMF‐catalysed chlorination of carboxylic acids. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Reddit. (2015). Need help in converting a carboxylic acid to an acyl chloride. Retrieved from [Link]

-

Sci-Hub. (1983). Synthesis of 4(5)‐hydroxymethylimidazoles by hydroxymethylation and decarboxylation of imidazole‐4(5)‐carboxylic acids. Retrieved from [Link]

-

DergiPark. (2023). Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. Retrieved from [Link]

- Google Patents. (2009). Process for producing carboxylic acid chloride. EP2128122A1.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google Patents [patents.google.com]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 4-Methyloxazole-5-carbonyl chloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloxazole-5-carbonyl chloride is a reactive acyl chloride building block that holds significant importance in the field of medicinal chemistry and drug development. Its unique structural motif, the oxazole ring, is a key pharmacophore found in a variety of biologically active compounds.[1] This guide provides a comprehensive overview of the physical and chemical properties of 4-methyloxazole-5-carbonyl chloride, detailed synthesis protocols, its reactivity profile, and its applications as a crucial intermediate in the synthesis of pharmaceutical agents.

Physicochemical Properties

4-Methyloxazole-5-carbonyl chloride is a combustible liquid with a pungent odor.[2] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 62348-24-7 | [2] |

| Molecular Formula | C₅H₄ClNO₂ | [2] |

| Molecular Weight | 145.54 g/mol | [2] |

| Boiling Point | 80 °C | [3] |

| Density | 1.345 g/cm³ | [3] |

| Flash Point | 72.6 °C | [3] |

| Refractive Index | 1.498 | [3] |

Synthesis of 4-Methyloxazole-5-carbonyl chloride

The most common and laboratory-scalable method for the preparation of 4-methyloxazole-5-carbonyl chloride is the reaction of 4-methyloxazole-5-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from established procedures for the synthesis of similar acyl chlorides.

Diagram of the Synthesis Workflow:

A typical workflow for the synthesis of 4-methyloxazole-5-carbonyl chloride.

Materials:

-

4-methyloxazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Drying tube (filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube, add 4-methyloxazole-5-carboxylic acid.

-

Add anhydrous toluene to the flask to create a slurry.

-

Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the slurry. Caution: This reaction is exothermic and releases toxic gases (HCl and SO₂). Perform this step in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude 4-methyloxazole-5-carbonyl chloride can be purified by vacuum distillation to yield the final product.

Industrial Scale Synthesis

For larger-scale industrial production, an alternative method utilizing bis(trichloromethyl) carbonate (triphosgene) as the chlorinating agent has been reported. This method can offer advantages in terms of handling and by-product profiles.[4]

Chemical Reactivity

The carbonyl chloride group in 4-methyloxazole-5-carbonyl chloride is a highly reactive electrophile, making it susceptible to nucleophilic acyl substitution reactions.

Reaction with Amines to Form Amides

The most prominent reaction of 4-methyloxazole-5-carbonyl chloride is its reaction with primary or secondary amines to form the corresponding amides. This reaction is fundamental to its utility in drug synthesis, as the amide bond is a common linkage in pharmaceutical compounds.

General Reaction Scheme:

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. 4-Methyloxazole-5-carbonyl chloride | CAS: 62348-24-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methyloxazole-5-carbonyl chloride chemical structure and IUPAC name

An In-Depth Technical Guide to 4-Methyloxazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction and Core Properties

The 1,3-oxazole ring is a fundamental heterocyclic motif that commands significant attention in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities have cemented its role as a privileged scaffold in drug design.[1] Compounds incorporating the oxazole core are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic properties.[1]

Within this chemical class, 4-Methyloxazole-5-carbonyl chloride emerges as a highly valuable and reactive synthetic intermediate. Its structure combines the stable, aromatic oxazole core with a reactive acyl chloride group, making it an ideal building block for introducing the 4-methyl-5-oxazoyl moiety into larger, more complex molecules. This guide provides a comprehensive technical overview of its structure, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

| Property | Value | Source |

| IUPAC Name | 4-methyl-1,3-oxazole-5-carbonyl chloride | [2] |

| CAS Number | 62348-24-7 | [3] |

| Molecular Formula | C₅H₄ClNO₂ | [3] |

| Molecular Weight | 145.54 g/mol | [3] |

| Density | 1.345 g/cm³ | [3] |

| Boiling Point | 80 °C | [3] |

| Flash Point | 72.6 °C | [3] |

Chemical Structure and Nomenclature

The formal IUPAC name for this compound is 4-methyl-1,3-oxazole-5-carbonyl chloride .[2] The numbering of the oxazole ring begins at the oxygen atom (position 1) and proceeds towards the nitrogen atom (position 3). The structure is characterized by a methyl group at position 4 and a carbonyl chloride group at position 5.

Chemical Structure:

Synthesis and Purification

The most direct and industrially scalable method for preparing 4-Methyloxazole-5-carbonyl chloride is through the chlorination of its corresponding carboxylic acid precursor, 4-methyloxazole-5-carboxylic acid.

Causality of Reagent Choice: Thionyl Chloride

Thionyl chloride (SOCl₂) is the preferred reagent for this conversion for several critical reasons:

-

High Reactivity: It readily converts carboxylic acids to acyl chlorides under relatively mild conditions.

-

Purity of Products: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. This facilitates their easy removal from the reaction mixture, driving the reaction to completion and simplifying the purification of the final product.

-

Solvent Compatibility: The reaction can be performed neat or in a variety of inert aprotic solvents like toluene or dichloromethane.

A detailed synthetic protocol is outlined below, adapted from standard procedures for acyl chloride formation.[4][5]

Sources

- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 2. 4-Methyloxazole-5-carbonitrile | C5H4N2O | CID 70480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyloxazole-5-carbonyl chloride | CAS: 62348-24-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Safe Handling of 4-Methyloxazole-5-Carbonyl Chloride for Pharmaceutical Research and Development

Introduction: The Role of 4-Methyloxazole-5-Carbonyl Chloride in Modern Drug Discovery

4-Methyloxazole-5-carbonyl chloride is a heterocyclic acyl chloride that serves as a valuable building block in the synthesis of complex organic molecules. Its oxazole core is a common motif in many biologically active compounds, making it a reagent of interest for medicinal chemists and process development scientists.[1] The inherent reactivity of the acyl chloride functional group allows for the facile formation of amide, ester, and ketone linkages, which are fundamental transformations in the construction of novel pharmaceutical candidates. However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 4-methyloxazole-5-carbonyl chloride, grounded in the principles of chemical reactivity and laboratory safety.

Hazard Identification and Risk Assessment

4-Methyloxazole-5-carbonyl chloride is a corrosive and water-reactive substance that can cause severe skin burns and eye damage.[2][3] The primary hazards are associated with its rapid reaction with nucleophiles, particularly water, which is ubiquitous in the ambient environment.

Key Hazards:

-

Corrosivity: Direct contact with skin or eyes can cause severe burns and potentially irreversible damage.[2]

-

Water Reactivity: Reacts violently with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and 4-methyl-5-isoxazolecarboxylic acid.[3][4] This reaction is exothermic and can lead to a rapid increase in pressure if it occurs in a sealed container.

-

Inhalation Hazard: The liberated HCl gas is a respiratory irritant that can cause chemical burns to the respiratory tract.[4] Inhalation of the compound itself, likely as dust or aerosol, is also a significant risk.

-

Ingestion: Ingestion can cause severe burns to the gastrointestinal tract and may be fatal.[2][5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO₂ | [6] |

| Molecular Weight | 145.54 g/mol | [6] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 80 °C @ 12 mmHg | [2] |

| Density | 1.345 g/cm³ | [6] |

| Flash Point | 72.6 °C | [6] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A robust safety strategy for handling 4-methyloxazole-5-carbonyl chloride relies on a hierarchy of controls, prioritizing engineering solutions to minimize exposure, supplemented by appropriate PPE.

Caption: Hierarchy of controls for safe handling.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 4-methyloxazole-5-carbonyl chloride must be performed in a certified chemical fume hood to prevent the inhalation of vapors and HCl gas.[4][7]

-

Inert Atmosphere: Due to its high reactivity with moisture, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to maintain the compound's integrity and prevent the formation of hazardous byproducts.[5][7]

-

Eyewash Station and Safety Shower: Immediate access to a functional eyewash station and safety shower is mandatory in any laboratory where this compound is handled.[4]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes.[2][4]

-

Skin Protection: An acid-resistant or flame-retardant lab coat, along with appropriate gloves (e.g., nitrile rubber for splash protection), should be worn.[2] Always inspect gloves for any signs of degradation before use. Contaminated clothing should be removed immediately and decontaminated before reuse.[7]

-

Respiratory Protection: For situations with a potential for exposure above established limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases should be used.[4]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents.

Handling

-

Work Area Preparation: Before starting any work, ensure the fume hood is clean and free of clutter. Have all necessary reagents, equipment, and waste containers readily available.

-

Inert Gas Techniques: Use Schlenk lines or a glove box for transfers and reactions to exclude atmospheric moisture.

-

Dispensing: When dispensing the liquid, use a syringe or cannula under a positive pressure of inert gas. Avoid pouring, as this can increase the risk of splashing and exposure to air.

-

Quenching: Any residual reagent on glassware or in reaction mixtures should be quenched carefully with a non-protic solvent like isopropanol before cleaning with water.

-

Waste Disposal: Dispose of all waste containing 4-methyloxazole-5-carbonyl chloride in a designated, properly labeled hazardous waste container.[7]

Storage

-

Container: Store in a tightly sealed container, preferably the original manufacturer's container, with the cap securely fastened.[2]

-

Atmosphere: Store under an inert atmosphere.[5]

-

Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials, away from incompatible substances.[2][8]

-

Incompatible Materials: Avoid storage near water, strong oxidizing agents, strong bases, and alcohols.[2][4]

Emergency Procedures: A Step-by-Step Response Plan

In the event of an emergency, a rapid and informed response is critical to minimizing harm.

Caption: Emergency response workflow.

Spill Response

-

Small Spills (manageable by trained personnel):

-

Evacuate non-essential personnel from the immediate area.[9]

-

Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[10] Do not use combustible materials.

-

Carefully collect the absorbed material into a designated hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by a soap and water wash.

-

-

Large Spills:

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

Synthetic Protocol Example: Amide Bond Formation

The following is a representative protocol for the use of 4-methyloxazole-5-carbonyl chloride in an amide coupling reaction. This protocol should be adapted and optimized for specific substrates and scales.

Reaction: Formation of N-benzyl-4-methyloxazole-5-carboxamide

-

Setup: Under an inert atmosphere of nitrogen, add a solution of benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition: Slowly add a solution of 4-methyloxazole-5-carbonyl chloride (1.1 equivalents) in the same dry solvent to the cooled reaction mixture dropwise via a syringe. The slow addition helps to control the exotherm of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Conclusion

4-Methyloxazole-5-carbonyl chloride is a valuable reagent in the synthesis of potential drug candidates. Its utility is directly linked to its high reactivity, which also defines its hazard profile. A comprehensive understanding of its chemical properties, coupled with the consistent application of robust engineering controls, appropriate personal protective equipment, and well-defined handling and emergency procedures, is essential for its safe and effective use in the laboratory. By fostering a culture of safety and preparedness, researchers can confidently leverage the synthetic potential of this compound while ensuring the well-being of themselves and their colleagues.

References

-

Chemsrc. (2025, August 22). 5-Methyl-4-isoxazolecarbonyl chloride Material Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link]

- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

-

Reddit. (2023, July 31). Acetyl Chloride Storage. Retrieved from [Link]

-

Eastern Michigan University. (n.d.). Safety Program - Resources. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

- Chen, Z., Yan, W., & Su, W. (n.d.). Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.ca [fishersci.ca]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 4-Isoxazolecarbonylchloride, 5-methyl | CAS#:67305-24-2 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Methyloxazole-5-carbonyl chloride | CAS: 62348-24-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. reddit.com [reddit.com]

- 9. offices.austincc.edu [offices.austincc.edu]

- 10. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 11. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide to the Synthesis of 4-Methyloxazole-5-carbonyl chloride: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloxazole-5-carbonyl chloride is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, combining the aromaticity and hydrogen bonding capabilities of the oxazole ring with the reactivity of an acyl chloride, make it a versatile scaffold for drug discovery. This guide provides a comprehensive overview of the primary synthetic routes to 4-methyloxazole-5-carbonyl chloride, with a focus on the selection of starting materials and the rationale behind the chosen chemical transformations.

The Principal Synthetic Pathway: A Three-Step Approach

The most direct and widely employed route to 4-methyloxazole-5-carbonyl chloride begins with readily available starting materials and proceeds through two key intermediates: ethyl 4-methyloxazole-5-carboxylate and 4-methyloxazole-5-carboxylic acid. This pathway is favored for its scalability and the relatively straightforward nature of each transformation.

Caption: Primary synthetic route to 4-Methyloxazole-5-carbonyl chloride.

Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate

The initial and crucial step is the construction of the oxazole ring. A common and efficient method involves the cyclocondensation of ethyl α-chloroacetoacetate with formamide.[1]

Causality behind Experimental Choices:

-

Ethyl α-chloroacetoacetate: This starting material provides the four-carbon backbone of the target oxazole, including the methyl group at the 4-position and the ester group at the 5-position. The α-chloro substituent serves as a leaving group, facilitating the ring-closing step.

-

Formamide: Formamide acts as the source of the nitrogen atom and the C2-hydrogen of the oxazole ring. In the reaction, it effectively provides the "N=CH-O" fragment.

Experimental Protocol:

-

To a stirred solution of ethyl α-chloroacetoacetate, an excess of formamide is added.

-

The mixture is heated, typically at a temperature range of 80-100 °C, for several hours.[1]

-

The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled and worked up. A typical workup involves dilution with water and extraction with an organic solvent (e.g., benzene or ethyl acetate).[1]

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

The crude product is then purified by distillation to yield pure ethyl 4-methyloxazole-5-carboxylate.[1]

| Parameter | Value | Reference |

| Starting Materials | Ethyl α-chloroacetoacetate, Formamide | [1] |

| Reaction Temperature | 80-100 °C | [1] |

| Typical Yield | ~49% | [1] |

| Purification Method | Distillation | [1] |

Step 2: Hydrolysis of Ethyl 4-methyloxazole-5-carboxylate to 4-Methyloxazole-5-carboxylic acid

The second step involves the conversion of the ethyl ester to the corresponding carboxylic acid via hydrolysis. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential ring-opening of the oxazole under strongly basic conditions.[2]

Causality behind Experimental Choices:

-

Acid Catalyst (e.g., H₂SO₄): The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Aqueous Conditions: Water acts as the nucleophile in the hydrolysis reaction.

Experimental Protocol:

-

Ethyl 4-methyloxazole-5-carboxylate is dissolved in an aqueous solution of a strong acid, such as sulfuric acid (e.g., 60% aqueous H₂SO₄).[2]

-

The mixture is heated to reflux for a period of 3-4 hours.[2]

-

During the reaction, ethanol is continuously distilled off to drive the equilibrium towards the formation of the carboxylic acid.[2]

-

After the reaction is complete, the mixture is cooled, and the resulting solid carboxylic acid is collected by filtration.

-

The crude product can be further purified by recrystallization.

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-methyloxazole-5-carboxylate | [2] |

| Reagent | 60% Aqueous H₂SO₄ | [2] |

| Reaction Time | 3.5 hours | [2] |

| Purification Method | Crystallization | [2] |

Step 3: Conversion of 4-Methyloxazole-5-carboxylic acid to 4-Methyloxazole-5-carbonyl chloride

The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is the most commonly used reagent for this transformation due to the clean nature of the reaction, where the byproducts are gaseous.[3][4][5]

Causality behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to form a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group. Subsequent nucleophilic attack by the chloride ion leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[4] This drives the reaction to completion.

Experimental Protocol:

-

4-Methyloxazole-5-carboxylic acid is suspended in an excess of thionyl chloride. A solvent such as toluene can be used, but is often not necessary.[2][3]

-

The mixture is heated to reflux for 2-3 hours.[3]

-

The reaction is typically considered complete when the evolution of gas (SO₂ and HCl) ceases.

-

After cooling, the excess thionyl chloride is removed by distillation under reduced pressure.[3]

-

The resulting crude 4-methyloxazole-5-carbonyl chloride is often used in the next step without further purification.[3]

| Parameter | Value | Reference |

| Starting Material | 4-Methyloxazole-5-carboxylic acid | [2][3] |

| Reagent | Thionyl chloride (SOCl₂) | [2][3][5] |

| Reaction Condition | Reflux | [3] |

| Work-up | Distillation of excess SOCl₂ | [3] |

Alternative Synthetic Strategies

While the three-step pathway is the most common, other established methods for oxazole synthesis can be adapted to produce the 4-methyloxazole-5-carboxylic acid core. These can be advantageous depending on the availability of starting materials and the desired substitution patterns.

Caption: Alternative synthetic approaches to the oxazole core.

Robinson-Gabriel Synthesis

This classical method involves the dehydrative cyclization of an α-acylamino ketone.[6] To synthesize a 4-methyl-5-carboxy-substituted oxazole via this route, one would require an α-acylamino ketone precursor with the appropriate substitution pattern. The cyclization is typically promoted by strong dehydrating agents like sulfuric acid or phosphorus pentoxide.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8] While this method typically yields 5-substituted oxazoles, modifications and the choice of a suitably functionalized aldehyde could potentially lead to the desired product. The reaction proceeds via the formation of an oxazoline intermediate, followed by elimination of p-toluenesulfinic acid.[7]

Conclusion

The synthesis of 4-methyloxazole-5-carbonyl chloride is most reliably achieved through a three-step sequence starting from ethyl α-chloroacetoacetate and formamide. This pathway offers a balance of accessibility of starting materials, reasonable yields, and straightforward experimental procedures. For researchers requiring alternative substitution patterns or exploring novel synthetic routes, classical methods such as the Robinson-Gabriel and Van Leusen syntheses provide viable, albeit potentially more complex, alternatives. A thorough understanding of the underlying reaction mechanisms and the rationale for the choice of reagents is paramount for the successful and efficient synthesis of this important medicinal chemistry building block.

References

-

Journal of Organic Chemistry and Pharmacy (JOCPR). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

-

Science of Synthesis. Synthesis from Carboxylic Acid Derivatives. Available at: [Link]

-

ResearchGate. Synthesis of 4-Methylimidazole-2-Carboxylic Acid. Available at: [Link]

- Google Patents. Production of 4-methyloxazole-5-carboxylic esters.

-

National Center for Biotechnology Information. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. Available at: [Link]

- Google Patents. Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

-

PubChem. Ethyl 4-methyloxazole-5-carboxylate. Available at: [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

Scribd. 5-Iii) Sem 4. Available at: [Link]

-

ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available at: [Link]

-

ResearchGate. The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. Available at: [Link]

-

ResearchGate. 5-Methylisoxazole-4-carboxylic acid. Available at: [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]

-

Semantic Scholar. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]

-

MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

-

YouTube. Van Leusen Reaction. Available at: [Link]

- Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

ResearchGate. Van Leusen imidazole synthesis. Available at: [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Available at: [Link]

-

MDPI. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Available at: [Link]

Sources

- 1. US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google Patents [patents.google.com]

- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Amide Synthesis using 4-Methyloxazole-5-carbonyl chloride

Introduction: The Strategic Role of the Oxazole Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the oxazole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets.[1][2] This five-membered aromatic heterocycle, containing both nitrogen and oxygen, is a key constituent in numerous natural products and clinically approved pharmaceuticals.[1] Its utility stems from its unique electronic properties and its capacity to engage in various non-covalent interactions with enzymes and receptors, often acting as a bioisosteric replacement for other functional groups.[3] The incorporation of an oxazole ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable tool for drug development professionals.

4-Methyloxazole-5-carbonyl chloride is a highly reactive and versatile building block that allows for the direct incorporation of the 4-methyloxazole-5-carboxamide moiety into target molecules. This moiety is of particular interest as it provides a rigid and chemically stable linker while presenting hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. This application note provides a detailed protocol for the synthesis of amides using 4-methyloxazole-5-carbonyl chloride, leveraging the well-established Schotten-Baumann reaction conditions.[4][5]

Core Principle: Acylation via Nucleophilic Acyl Substitution

The synthesis of amides from 4-methyloxazole-5-carbonyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation of the nitrogen to yield the stable amide product.[5][6] The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Diagram of the General Reaction Scheme

Caption: General workflow for amide synthesis.

Detailed Experimental Protocols

This section outlines the necessary steps for the preparation of 4-methyloxazole-5-carbonyl chloride from its corresponding carboxylic acid and its subsequent use in amide synthesis.

Part 1: Synthesis of 4-Methyloxazole-5-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.[7] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[8][9]

Materials:

-

4-Methyloxazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 4-methyloxazole-5-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene or DCM (approximately 10 mL per gram of carboxylic acid).

-

Reagent Addition: Carefully add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature under a nitrogen or argon atmosphere.

-

Reaction: Heat the mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 4-methyloxazole-5-carbonyl chloride is often used directly in the next step without further purification.[10]

Part 2: General Protocol for Amide Synthesis (Schotten-Baumann Conditions)

This protocol is a robust method for the acylation of primary and secondary amines with the synthesized 4-methyloxazole-5-carbonyl chloride.[4][5]

Materials:

-

Crude 4-methyloxazole-5-carbonyl chloride

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous pyridine or triethylamine (2.0-3.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0-1.2 eq) in anhydrous DCM or THF.

-

Base Addition: Add anhydrous pyridine or triethylamine (2.0-3.0 eq) to the amine solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve the crude 4-methyloxazole-5-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Aqueous Work-up: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid chloride and neutralize the hydrochloride salt), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude amide product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanism of Amide Formation

The reaction proceeds via a well-established nucleophilic acyl substitution pathway.

Caption: Mechanism of amide formation.

Quantitative Data Summary

The following table provides a general overview of the reaction parameters. Optimal conditions may vary depending on the specific amine substrate used.

| Parameter | Recommended Range/Value | Rationale |

| Stoichiometry | ||

| Amine | 1.0 - 1.2 equivalents | A slight excess can ensure complete consumption of the acyl chloride. |

| Base | 2.0 - 3.0 equivalents | To neutralize the generated HCl and drive the reaction forward. |

| Solvent | Anhydrous DCM, THF, or Toluene | Aprotic solvents prevent unwanted side reactions with the acyl chloride. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by warming to ensure completion. |

| Reaction Time | 2 - 16 hours | Dependent on the nucleophilicity of the amine and steric hindrance. |

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Cause: Incomplete conversion of the carboxylic acid to the acyl chloride.

-

Solution: Ensure the use of fresh thionyl chloride and strictly anhydrous conditions during the acyl chloride formation.

-

Cause: The amine is a weak nucleophile (e.g., an aniline with electron-withdrawing groups).

-

Solution: Increase the reaction temperature or use a more forcing base like 4-dimethylaminopyridine (DMAP) as a catalyst.

-

-

Side Product Formation:

-

Cause: The acyl chloride is sensitive to moisture.

-

Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) and use anhydrous solvents.

-

Cause: The amine has multiple reactive sites.

-

Solution: Employ appropriate protecting group strategies for other nucleophilic functional groups in the amine substrate.

-

Conclusion

4-Methyloxazole-5-carbonyl chloride is an effective reagent for the synthesis of a wide range of amides. The protocol described herein, based on the Schotten-Baumann reaction, is a reliable and scalable method for the incorporation of the medicinally relevant 4-methyloxazole-5-carboxamide scaffold into molecules of interest. The straightforward procedure and the commercial availability of the starting materials make this a valuable tool for researchers in drug discovery and development.

References

-

Chen, G., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 15(9), 6149-6156. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. Available at: [Link]

-

Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available at: [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

-

Wikipedia. (2023). Schotten–Baumann reaction. Available at: [Link]

-

PubChem. (n.d.). 4-Methyloxazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

Pawar, S., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Chinese Chemical Society, 66(3), 249-263. Available at: [Link]

-

Zhuravel, I., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10, 1-9. Available at: [Link]

-

J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available at: [Link]

-

ResearchGate. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

-

Wang, G., et al. (2013). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 18(1), 749-761. Available at: [Link]

-

Wentzel Lab. (2020, April 6). Carboxylic Acid converting into Acid Chloride with SOCl2 (thionyl chloride) [Video]. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Available at: [Link]

-

ResearchGate. (n.d.). Schotten‐Baumann reaction. Available at: [Link]

- Google Patents. (n.d.). CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.

-

Kronek, J., et al. (2013). Synthesis of cinnamic acid-derived 4,5-dihydrooxazoles. Monatshefte für Chemie - Chemical Monthly, 144(11), 1689-1696. Available at: [Link]

- Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.

-

Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(1), 1-10. Available at: [Link]

-

Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. Available at: [Link]

-

ACS Publications. (n.d.). Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Available at: [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ijmpr.in [ijmpr.in]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Acylation Reactions with 4-Methyloxazole-5-carbonyl chloride

Introduction: The Versatility of the Oxazole Scaffold in Modern Synthesis

The oxazole motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its presence in numerous biologically active natural products. 4-Methyloxazole-5-carbonyl chloride serves as a highly valuable and reactive building block, enabling the introduction of the 4-methyloxazole-5-carboxamide or ester functionality into a diverse range of molecules. This acylating agent is particularly significant in the development of novel pharmaceuticals and functional materials due to the oxazole ring's ability to act as a bioisostere for ester and amide groups, often leading to improved pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed experimental procedures for the utilization of 4-methyloxazole-5-carbonyl chloride in various acylation reactions, including the N-acylation of amines, O-acylation of alcohols, and C-acylation of aromatic systems via the Friedel-Crafts reaction. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Chemical Rationale and Mechanistic Considerations

4-Methyloxazole-5-carbonyl chloride is a reactive acyl halide. The electron-donating methyl group at the 4-position of the oxazole ring enhances the electron density at the C5 position, which can influence the reactivity of the carbonyl group.[1] The acylation reactions proceed via a nucleophilic acyl substitution mechanism.

Mechanism of N-Acylation of an Amine

The reaction of 4-methyloxazole-5-carbonyl chloride with a primary or secondary amine typically proceeds rapidly at room temperature in the presence of a non-nucleophilic base. The base is crucial for neutralizing the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General mechanism for the N-acylation of an amine with 4-methyloxazole-5-carbonyl chloride.

Experimental Protocols

Part 1: Synthesis of 4-Methyloxazole-5-carbonyl chloride

The starting material, 4-methyloxazole-5-carbonyl chloride, can be readily prepared from the corresponding carboxylic acid. A common and effective method involves the use of thionyl chloride.[2]

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 4-Methyloxazole-5-carboxylic acid | Starting material |

| Thionyl chloride (SOCl₂) | Chlorinating agent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer and stir bar | For mixing |

| Heating mantle | For heating the reaction |

| Rotary evaporator | To remove excess SOCl₂ |

| Schlenk line or nitrogen inlet | To maintain an inert atmosphere |

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-methyloxazole-5-carboxylic acid (1.0 eq).

-

Reaction: Carefully add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask.

-

Heating: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-methyloxazole-5-carbonyl chloride is typically a solid or high-boiling liquid and can often be used in the next step without further purification.

Part 2: N-Acylation of Amines

This protocol describes a general procedure for the synthesis of 4-methyloxazole-5-carboxamides. The following is a representative example for the acylation of a primary amine.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 4-Methyloxazole-5-carbonyl chloride | Acylating agent |

| Primary or secondary amine | Nucleophile |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Base |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous solvent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Ice bath | For temperature control |

| Separatory funnel | For extraction |

| Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) | Drying agent |

| Rotary evaporator | For solvent removal |

| Chromatography equipment | For purification |

Step-by-Step Protocol:

-

Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 4-methyloxazole-5-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Part 3: O-Acylation of Alcohols

This protocol provides a general method for the synthesis of 4-methyloxazole-5-carboxylic acid esters.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 4-Methyloxazole-5-carbonyl chloride | Acylating agent |

| Primary or secondary alcohol | Nucleophile |

| Pyridine or Triethylamine (TEA) | Base and catalyst |

| Dichloromethane (DCM) or Dichloroethane (DCE) | Anhydrous solvent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Ice bath | For temperature control |

| Separatory funnel | For extraction |

| Sodium sulfate (Na₂SO₄) | Drying agent |

| Rotary evaporator | For solvent removal |

| Chromatography equipment | For purification |

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add a solution of 4-methyloxazole-5-carbonyl chloride (1.2 eq) in anhydrous dichloromethane dropwise to the alcohol solution.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 4-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with 1 M copper (II) sulfate solution (to remove pyridine), followed by saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude ester by flash column chromatography on silica gel.

Part 4: Friedel-Crafts Acylation of Aromatic Compounds

This protocol outlines the C-acylation of an electron-rich aromatic compound using 4-methyloxazole-5-carbonyl chloride.[3][4]

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 4-Methyloxazole-5-carbonyl chloride | Acylating agent |

| Aromatic substrate (e.g., anisole, toluene) | Nucleophile |

| Aluminum chloride (AlCl₃) | Lewis acid catalyst |

| Dichloromethane (DCM) or Nitrobenzene | Anhydrous solvent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Ice bath | For temperature control |

| Addition funnel | For controlled addition |

| Separatory funnel | For extraction |

| Sodium sulfate (Na₂SO₄) | Drying agent |

| Rotary evaporator | For solvent removal |

| Chromatography equipment | For purification |

Step-by-Step Protocol:

-

Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.3 eq) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: In the addition funnel, prepare a solution of 4-methyloxazole-5-carbonyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the AlCl₃ suspension with vigorous stirring. Stir for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Addition of Aromatic Substrate: Add the aromatic substrate (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-24 hours. Monitor the reaction's progress using TLC.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

-

Work-up: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer with water, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude aryl ketone product by column chromatography on silica gel.

Caption: Workflow for the synthesis and application of 4-methyloxazole-5-carbonyl chloride.

Safety and Handling

4-Methyloxazole-5-carbonyl chloride is an acyl chloride and should be handled with appropriate safety precautions. It is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield in N- or O-acylation | Incomplete reaction | Extend reaction time, consider gentle heating. |

| Inactive acyl chloride | Use freshly prepared or properly stored acyl chloride. | |

| Insufficient base | Ensure at least stoichiometric amount of base is used. | |

| Multiple products in Friedel-Crafts | Isomer formation | Optimize reaction temperature and solvent. |

| Polyacylation | Use an excess of the aromatic substrate. | |

| Difficulty in purification | Co-eluting impurities | Try a different solvent system for chromatography or consider recrystallization. |

Conclusion

4-Methyloxazole-5-carbonyl chloride is a potent and versatile reagent for the introduction of the 4-methyloxazole-5-carbonyl moiety into a wide array of organic molecules. The protocols detailed herein provide a solid foundation for researchers to confidently employ this valuable building block in their synthetic campaigns. By understanding the underlying principles and carefully controlling the reaction conditions, these acylation reactions can be performed efficiently and with high yields, paving the way for the discovery of new chemical entities with significant potential in drug development and materials science.

References

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health. [Link]

- REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION. (2014). International Journal of Pharmacy and Pharmaceutical Sciences.

-

Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2012). MDPI. [Link]

-

Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). National Institutes of Health. [Link]

- Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (2005). ScienceDirect.

- A Comparative Analysis of the Reactivity of 4-Methyloxazole and 5-Methyloxazole. (n.d.). BenchChem.

-

Direct β-Acyloxylation of Enamines via PhIO-Mediated Intermolecular Oxidative C–O Bond Formation and Its Application to the Synthesis of Oxazoles. (2012). ACS Publications. [Link]

- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2013). Hindawi.

- Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride. (n.d.). BenchChem.

- Acylation of Alcohols and Amines. (n.d.). Thieme Connect.

-

4-Methyloxazole-5-carboxamide. (n.d.). PubChem. [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

- Product Class 12: Oxazoles. (n.d.). Thieme Connect.

- Production of 4-methyloxazole-5-carboxylic esters. (1970).

- An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. (n.d.). Semantic Scholar.

- A General, High-Yielding Method for the Reductive Cyclization of 2-Nitrostyrenes to Indoles. (2006). Organic Syntheses.

-

(PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). ResearchGate. [Link]

- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2017). Scientific & Academic Publishing.

-

Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. (2016). eScholarship.org. [Link]

-

Aminoketone, oxazole and thiazole synthesis. Part 15.1 2-[4-(4-halobenzenesulphonyl)-phenyl]-5-aryloxazoles. (2005). ResearchGate. [Link]

-

Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. (2003). ResearchGate. [Link]

-

(PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2017). ResearchGate. [Link]

- A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. (2021). MDPI.

-

Reactions of Acyl Chlorides with Alcohols. (2023). Chemistry LibreTexts. [Link]

- 20.5.1.1.1.2.1.1 Variation 1: Using an Acyl Chloride. (n.d.). Thieme Connect.

- Preparation of 4-methyl thiazole-5-carboxyl acid. (2009).

-

Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. (2012). National Institutes of Health. [Link]

-

5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem. [Link]

Sources

Application of 4-Methyloxazole-5-carbonyl Chloride in the Synthesis of Kinase Inhibitors: An In-Depth Technical Guide

Introduction: The Oxazole Moiety as a Privileged Scaffold in Kinase Inhibition